2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide is an organic compound with the molecular formula C17H19NO2 It is characterized by the presence of a naphthalene ring, an oxolane ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide typically involves the reaction of 2-naphthylacetic acid with oxolane-2-methanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid or 2-naphthyl ketone.
Reduction: 2-naphthalen-1-yl-N-(oxolan-2-ylmethyl)amine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(1-Naphthyl)acetamide: Similar structure but lacks the oxolane ring.
2-(1-naphthalen-1-yltetrazol-5-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide: Contains a tetrazole ring instead of the acetamide group.
Uniqueness
2-(1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acetamide is unique due to the presence of both the naphthalene and oxolane rings, which confer distinct chemical and biological properties
Properties
CAS No. |
487035-80-3 |
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Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c19-17(18-12-15-8-4-10-20-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15H,4,8,10-12H2,(H,18,19) |
InChI Key |
NLNQZNNOWHAXNU-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
C1CC(OC1)CNC(=O)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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